![molecular formula C10H14N6 B3023131 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 245449-97-2](/img/structure/B3023131.png)
1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
“1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine” is a unique chemical compound with the empirical formula C10H14N6 . It has a molecular weight of 218.26 . The SMILES string representation of this compound is Cn1ncc2c (ncnc12)N3CCNCC3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string 1S/C10H14N6/c1-15-9-8 (6-14-15)10 (13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 218.26 . The compound’s SMILES string is Cn1ncc2c (ncnc12)N3CCNCC3 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Researchers have synthesized various derivatives of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, incorporating it into novel compounds for potential pharmacological applications. These derivatives include pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, and pyridine, demonstrating the compound's versatility in chemical synthesis (Ho & Suen, 2013).
Radiolabeling and Imaging Applications
- A derivative of this compound was developed as a potential PET (Positron Emission Tomography) agent for imaging IRAK4 enzyme in neuroinflammation. This highlights its potential use in medical imaging and diagnostics (Wang et al., 2018).
Heterocyclic Synthesis
- The compound's derivatives have been used in the efficient synthesis of new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), indicating its role in the development of complex heterocyclic systems (Mekky et al., 2021).
Hydrogen Bonding Studies
- The compound has been studied for its hydrogen bonding properties, particularly in the context of its hydrated and anhydrous forms. This research contributes to the understanding of molecular interactions in drug design (Trilleras et al., 2008).
Antiviral Research
- Pyrazolo[3,4-d]pyrimidines, a class to which this compound belongs, have shown significant antiviral activity, particularly against enteroviruses. This research suggests the potential of these compounds in developing new antiviral therapies (Chern et al., 2004).
Antimicrobial and Enzyme Inhibition
- Novel compounds synthesized from this class have exhibited potent antibacterial efficacies and biofilm inhibition activities, indicating their potential as antimicrobial agents. Additionally, they have shown inhibition of the MurB enzyme, which is critical in bacterial cell wall synthesis (Mekky & Sanad, 2020).
Antibacterial and Plasma Protein Interactions
- Studies on the antibacterial activity of novel water-soluble derivatives, including their interaction with bovine serum albumin (BSA), contribute to the understanding of the biochemical impacts of these compounds (He et al., 2020).
Glucose Transporter Inhibition
- Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of the GLUT1 glucose transporter, indicating their potential use in targeting glucose metabolism in various disease states (Siebeneicher et al., 2016).
Anticancer Research
- The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines highlight the potential of these compounds in anticancer therapy (Mallesha et al., 2012).
Metabolism Prevention in Drug Development
- Strategies have been developed to prevent N-acetyltransferase-mediated metabolism in compounds containing the piperazine moiety of this class. This research is significant for improving the pharmacokinetic profiles of drugs (Rawal et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . By inhibiting CDK2, the compound interferes with the normal cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cancer cells, particularly in HCT cells .
Análisis Bioquímico
Biochemical Properties
1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within cells. The compound’s interactions with proteins often involve binding to active sites or allosteric sites, leading to changes in protein conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It can also affect cell proliferation and differentiation by modulating gene expression and cellular metabolism. The compound’s influence on cell signaling pathways, such as the MAPK/ERK pathway, can lead to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function. Changes in gene expression can also result from the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects can occur, including organ damage or systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with cofactors, such as NADH or ATP, can influence its metabolic fate. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its presence in the nucleus may affect gene expression, while its accumulation in the cytoplasm may impact metabolic processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or endoplasmic reticulum can determine its effects on cellular processes. For instance, its presence in the mitochondria may influence energy metabolism, while its localization in the endoplasmic reticulum may affect protein folding and secretion .
Propiedades
IUPAC Name |
1-methyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIOAAYWNVXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204509 | |
| Record name | 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
245449-97-2 | |
| Record name | 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245449-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


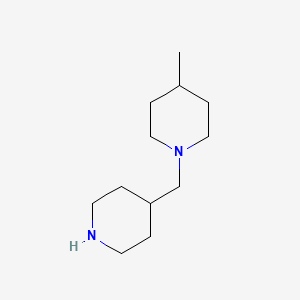
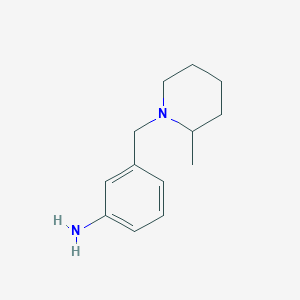
![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)

![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)
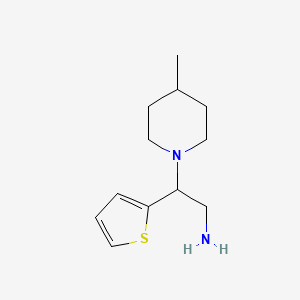
![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)
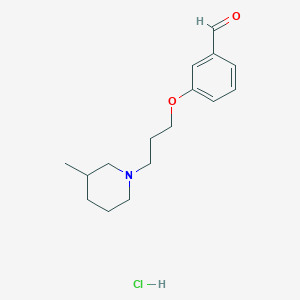

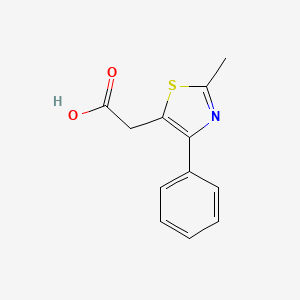
![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)
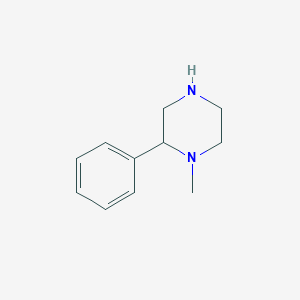
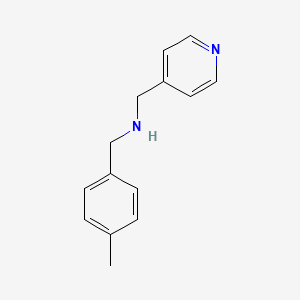
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)